5-(2-Amino-5-bromophenyl)pyrrolidin-2-one
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Overview
Description
5-(2-Amino-5-bromophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a pyrrolidin-2-one ring substituted with an amino and bromine group on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that forms pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound typically involves multi-component reactions with solvent participation, such as the Ugi/olefination reaction . This method is favored for its mild conditions, wide range of substrates, and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-5-bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, reduced amines, and various substituted phenyl derivatives .
Scientific Research Applications
5-(2-Amino-5-bromophenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Amino-5-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A parent compound with similar structural features but lacking the amino and bromine substitutions.
Pyrrolidine-2,5-dione: Another related compound with a dione functionality, known for its biological activity.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system, exhibiting diverse biological properties.
Uniqueness
5-(2-Amino-5-bromophenyl)pyrrolidin-2-one is unique due to its specific substitutions, which confer distinct reactivity and biological activity compared to other pyrrolidin-2-one derivatives . The presence of the amino and bromine groups enhances its potential as a versatile intermediate in various synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-(2-amino-5-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-6-1-2-8(12)7(5-6)9-3-4-10(14)13-9/h1-2,5,9H,3-4,12H2,(H,13,14) |
InChI Key |
KNOBNRZZKWVQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
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